molecular formula C7H10N2O2 B3373578 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-96-9

5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3373578
CAS No.: 1007541-96-9
M. Wt: 154.17 g/mol
InChI Key: ODCIFLVGQRRDGE-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is characterized by a pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, which is substituted at the 1-position with a methyl group and at the 5-position with an ethyl group. A carboxylic acid functional group at the 4-position makes this molecule a versatile building block in medicinal chemistry and organic synthesis . The carboxylic acid group can undergo standard derivatization reactions, such as amide coupling or esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. As a pyrazole-based scaffold, it is of significant interest in pharmaceutical and agrochemical research, where such structures are commonly investigated for their biological activities. Related pyrazole-4-carboxylate compounds are frequently used as intermediates in synthesizing more complex molecules . This product, with the CAS number 1007541-96-9 and MDL number MFCD08700652, is intended for use in scientific research and development laboratories . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed. Researchers are advised to consult the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCIFLVGQRRDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-96-9
Record name 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Synthetic Methodologies for 5 Ethyl 1 Methyl 1h Pyrazole 4 Carboxylic Acid

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole nucleus is most commonly achieved through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This approach, known as the Knorr pyrazole synthesis, offers a versatile and widely applicable method for constructing a variety of substituted pyrazoles. google.comjk-sci.comnih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic core. These reactions involve the formation of two new bonds in a single synthetic operation, typically with the elimination of a small molecule like water.

Routes Involving Hydrazine Derivatives and β-Diketone Equivalents

The reaction between a hydrazine and a β-dicarbonyl compound is a classic example of a cyclocondensation reaction leading to pyrazoles. jk-sci.com For the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, the required starting materials would be methylhydrazine and a suitable β-diketone equivalent.

The β-diketone equivalent necessary for this synthesis is ethyl 2-formyl-3-oxopentanoate. This molecule contains the requisite carbon framework to form the desired substitution pattern on the pyrazole ring. The reaction proceeds through a series of steps, including initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of the cyclocondensation is a critical consideration when using an unsymmetrical β-dicarbonyl and a substituted hydrazine like methylhydrazine. The reaction of a β-ketoester with methylhydrazine generally proceeds with the more nucleophilic, unsubstituted nitrogen of methylhydrazine attacking the more electrophilic ketone carbonyl group. The subsequent cyclization then occurs through the attack of the other nitrogen atom on the ester carbonyl, leading to the formation of a pyrazolone (B3327878) intermediate which then tautomerizes to the pyrazole. In the case of ethyl 2-formyl-3-oxopentanoate, the formyl group is more reactive than the ketone, and the initial attack of the unsubstituted nitrogen of methylhydrazine is expected to occur at the formyl carbon. This would lead to the desired 1,5-disubstituted pyrazole.

A plausible reaction scheme is outlined below:

Reaction Scheme for the Synthesis of Ethyl 5-Ethyl-1-Methyl-1H-Pyrazole-4-Carboxylate

Reactant 1Reactant 2Product
Ethyl 2-formyl-3-oxopentanoateMethylhydrazineEthyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. youtube.com The resulting product is the ethyl ester of the target carboxylic acid, which can then be hydrolyzed in a subsequent step.

One-Pot Synthetic Protocols for Pyrazole-4-Carboxylates

Modern synthetic chemistry often favors one-pot procedures that combine multiple reaction steps into a single operation, thereby improving efficiency and reducing waste. Several one-pot methods for the synthesis of pyrazole-4-carboxylates have been developed. pharmaffiliates.com These methods often involve the in situ generation of the β-dicarbonyl species followed by cyclocondensation with a hydrazine.

For example, a one-pot synthesis could involve the formylation of ethyl 3-oxopentanoate (B1256331) to generate ethyl 2-formyl-3-oxopentanoate, which then reacts with methylhydrazine without isolation of the intermediate. Such protocols can be highly efficient, offering good to excellent yields of the desired pyrazole ester. pharmaffiliates.com The use of environmentally friendly and recyclable catalysts, such as magnetic ionic liquids, has also been reported for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. pharmaffiliates.com

Ring-Closing Reactions

While cyclocondensation reactions are the most common route to pyrazoles, ring-closing reactions of appropriately functionalized acyclic precursors can also be employed. However, for the synthesis of a simple, non-fused pyrazole like this compound, this approach is less common and often more complex than the classical Knorr synthesis.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Once the pyrazole ring with the desired substitution pattern is synthesized, the final step is to ensure the presence of the carboxylic acid group at the 4-position. This is typically achieved through the hydrolysis of a precursor functional group, most commonly an ester.

Hydrolysis of Ester Precursors (e.g., Ethyl 5-Ethyl-1-Methyl-1H-Pyrazole-4-Carboxylate)

The synthesis of this compound is often completed by the hydrolysis of its corresponding ethyl ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is a widely used method. nih.gov This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol or methanol (B129727) to ensure solubility. The reaction mixture is usually heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is acidified to yield the free carboxylic acid.

General Conditions for Base-Catalyzed Hydrolysis of Pyrazole Esters

ReagentSolventTemperature
Sodium Hydroxide (aq)Ethanol/WaterReflux
Potassium Hydroxide (aq)Methanol/WaterRoom Temperature to Reflux

Acid-catalyzed hydrolysis is an alternative method, although it is generally slower than base-catalyzed hydrolysis and is an equilibrium process. This method involves heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

The choice between acidic and basic hydrolysis conditions may depend on the presence of other functional groups in the molecule that could be sensitive to one set of conditions over the other. For ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate, both methods are generally applicable.

Oxidation of Corresponding Aldehydes

The conversion of the corresponding aldehyde, 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, to the carboxylic acid is a crucial oxidation step. While specific literature on the oxidation of this exact substrate is not abundant, general methods for the oxidation of pyrazole-4-carbaldehydes to pyrazole-4-carboxylic acids are well-established. One common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) clockss.orglibretexts.orgpressbooks.pub. The reaction is typically carried out in a suitable solvent, and under appropriate pH conditions, to yield the desired carboxylic acid.

The general mechanism for the oxidation of aldehydes to carboxylic acids using permanganate involves the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid. It is important to control the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, to prevent over-oxidation or side reactions, especially given the presence of the pyrazole ring which could be susceptible to oxidation under harsh conditions libretexts.org.

In the context of green chemistry, alternative and more environmentally benign oxidation methods are gaining prominence. These include the use of molecular oxygen or air as the primary oxidant, often in conjunction with a catalyst rsc.orgrsc.org. Light-promoted oxidations, for instance, have been shown to be effective for a wide range of aldehydes, utilizing atmospheric oxygen without the need for a photocatalyst rsc.orgrsc.org. Another green approach involves the use of hydrogen peroxide as a clean oxidant, catalyzed by reagents such as selenium compounds mdpi.com. These methods offer the advantage of reducing hazardous waste and utilizing sustainable oxidants.

Regioselective Synthesis Strategies and Challenges

The regioselective synthesis of this compound presents a significant challenge inherent to the synthesis of unsymmetrically substituted pyrazoles. The classical and widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers when both reactants are unsymmetrical jk-sci.comdurham.ac.uk.

In the synthesis of the target molecule, the reaction would typically involve a β-ketoester, such as a derivative of 2-formylbutanoic acid or ethyl 2-ethylacetoacetate, and methylhydrazine. The reaction can proceed through two different pathways, depending on which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen atom of methylhydrazine. This can lead to the formation of two possible regioisomers: the desired 1,5-disubstituted pyrazole and the isomeric 1,3-disubstituted pyrazole.

Key Challenges:

Control of Nucleophilic Attack: The two nitrogen atoms of methylhydrazine have different nucleophilicities, as do the two carbonyl carbons of the β-ketoester. Directing the reaction to achieve the desired 1,5-substitution pattern is a primary challenge jk-sci.com.

Reaction Conditions: The regiochemical outcome of the Knorr synthesis is often highly sensitive to reaction conditions such as pH, temperature, and solvent .

Strategies to Overcome Challenges:

Use of Pre-functionalized Substrates: One strategy to control regioselectivity is to use starting materials that favor one reaction pathway over the other. For instance, the use of β-enamino diketones or ketones can offer better regiocontrol clockss.orgorganic-chemistry.org.

Solvent Effects: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols, for example, has been shown to improve the regioselectivity in the formation of N-methylpyrazoles .

One-Pot Procedures: Developing one-pot, multi-component reactions can sometimes offer better control over the formation of a specific isomer by carefully controlling the sequence of bond-forming events nih.govbeilstein-journals.org. For instance, the in-situ generation of a reactive intermediate from methylhydrazine before the addition of the dicarbonyl component can influence the regiochemical outcome nih.gov.

The following table summarizes the potential regioisomeric products from the reaction of a generic unsymmetrical β-ketoester with methylhydrazine:

Reactant 1Reactant 2Possible Product 1 (Desired)Possible Product 2 (Isomer)
Ethyl 2-formylbutanoateMethylhydrazineThis compound ethyl ester3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions organic-chemistry.orgresearchgate.net.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for the synthesis of pyrazole derivatives mdpi.comsid.irnih.govresearchgate.netbohrium.com. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents.

In the context of synthesizing pyrazole-4-carboxylic acid derivatives, ionic liquids can serve multiple roles:

Solvent: They provide a medium for the reaction to occur, often with enhanced reaction rates and selectivities compared to conventional solvents.

Catalyst: Acidic or basic ionic liquids can catalyze the condensation reaction between the dicarbonyl compound and hydrazine, eliminating the need for an additional catalyst sid.irresearchgate.net.

Recyclability: The ionic liquid can often be recovered and reused for multiple reaction cycles, reducing waste and cost sid.ir.

For instance, the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters has been reported using a magnetic ionic liquid, which allows for easy separation of the catalyst from the reaction mixture using an external magnet sid.ir.

The table below illustrates the advantages of using ionic liquids in pyrazole synthesis:

FeatureConventional SolventsIonic Liquids
Volatility Often high, leading to VOC emissionsNegligible, reducing air pollution
Recyclability Often difficult and energy-intensiveGenerally straightforward
Catalysis Often requires a separate catalystCan act as both solvent and catalyst
Reaction Conditions Can require harsh conditionsOften allows for milder conditions

The use of environmentally benign reagents is a cornerstone of green chemistry. In the synthesis of this compound, this can be applied to both the initial cyclization and the subsequent oxidation step.

Benign Oxidation Reagents: As mentioned in section 2.2.2, moving away from stoichiometric heavy metal oxidants like chromium reagents is a key goal. The use of molecular oxygen (from air) or hydrogen peroxide are much greener alternatives rsc.orgmdpi.comnih.govdntb.gov.ua. Catalytic systems that can activate these benign oxidants are an active area of research. For example, light-promoted aerobic oxidation offers a catalyst-free method for converting aldehydes to carboxylic acids rsc.orgrsc.org.

Catalyst-Free and Solvent-Free Conditions: Where possible, eliminating the need for a catalyst and solvent can significantly improve the green credentials of a synthesis. Some pyrazole syntheses have been successfully carried out under solvent-free conditions, for example, by using microwave irradiation or grinding techniques to promote the reaction researchgate.net. Ultrasound-assisted synthesis in aqueous media is another green approach that can accelerate reaction rates and improve yields researchgate.net.

The following table summarizes some environmentally benign reagent systems and conditions applicable to pyrazole synthesis:

Reaction StepConventional Reagent/ConditionEnvironmentally Benign Alternative
Cyclization Volatile organic solvents (e.g., ethanol, toluene)Water, Ionic Liquids, Solvent-free (microwave, ultrasound)
Oxidation Potassium permanganate, Chromium reagentsMolecular oxygen (air), Hydrogen peroxide

Chemical Reactivity and Transformation Studies of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization through various classical organic reactions.

Esterification Reactions for Derivatization

The conversion of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid to its corresponding esters is a fundamental derivatization strategy. This transformation is most commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) researchgate.net. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester product researchgate.net. This method is applicable to a wide range of primary and secondary alcohols, yielding various pyrazole-4-carboxylate esters.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product researchgate.net.

Table 1: Examples of Esterification Products
Alcohol ReagentProduct NameProduct Structure
Methanol (B129727) (CH₃OH)Methyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateCH₃CH₂-(C₅H₃N₂)-COOCH₃
Ethanol (B145695) (C₂H₅OH)Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateCH₃CH₂-(C₅H₃N₂)-COOCH₂CH₃
Isopropanol ((CH₃)₂CHOH)Isopropyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateCH₃CH₂-(C₅H₃N₂)-COOCH(CH₃)₂

Amidation Reactions and Formation of Carboxamides

The carboxylic acid group can be readily converted into a carboxamide functional group by reaction with primary or secondary amines. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. A more common approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxylic acid for nucleophilic attack by the amine.

Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide researchgate.net. This two-step process is highly efficient and broadly applicable. Recent advancements have also demonstrated green methodologies for direct amidation using microwave irradiation with silica gel as a solid support, which can be applied to various aliphatic and aromatic amines. The resulting 5-ethyl-1-methyl-1H-pyrazole-4-carboxamides are an important class of compounds in medicinal chemistry.

Table 2: Examples of Amidation Products
Amine ReagentProduct NameProduct Structure
Ammonia (NH₃)5-Ethyl-1-methyl-1H-pyrazole-4-carboxamideCH₃CH₂-(C₅H₃N₂)-CONH₂
Aniline (C₆H₅NH₂)5-Ethyl-N-phenyl-1-methyl-1H-pyrazole-4-carboxamideCH₃CH₂-(C₅H₃N₂)-CONHC₆H₅
Piperidine (C₅H₁₀NH)(5-Ethyl-1-methyl-1H-pyrazol-4-yl)(piperdin-1-yl)methanoneCH₃CH₂-(C₅H₃N₂)-CON(C₅H₁₀)

Conversion to Acid Chlorides and Anhydrides

For syntheses requiring a more reactive acylating agent, this compound can be converted into its acid chloride. This transformation is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is particularly common, proceeding via a chlorosulfite intermediate that readily decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride gas. The resulting 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is a key intermediate for synthesizing esters and amides under mild conditions.

Symmetric anhydrides can also be prepared from the carboxylic acid. A common method involves reacting the acid chloride derivative with the sodium salt of the parent carboxylic acid (sodium 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate). This reaction results in the formation of the anhydride and sodium chloride.

Cyclization Reactions (e.g., Pyrazolopyridazinone Formation)

The carboxylic acid functional group, or its ester derivative, can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. A notable example is the formation of pyrazolo[3,4-d]pyridazinones. This can be achieved through the cyclocondensation of a pyrazole-4-carboxylic acid derivative, such as the ethyl ester, with hydrazine (B178648) (N₂H₄) or its derivatives.

The reaction typically involves the initial formation of a hydrazide by the reaction of hydrazine with the ester. Subsequent intramolecular cyclization through the attack of the second nitrogen of the hydrazide onto the pyrazole (B372694) ring, followed by dehydration, leads to the formation of the fused bicyclic pyrazolopyridazinone structure. These fused ring systems are of significant interest in medicinal chemistry.

Reactions of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the nature and position of its substituents.

Electrophilic Substitution Pattern on the Pyrazole Nucleus

The pyrazole ring can undergo electrophilic aromatic substitution, although its reactivity is lower than that of benzene. The regiochemical outcome of such reactions on this compound is dictated by the combined electronic effects of the substituents on the ring.

Table 3: Directing Effects of Substituents on Electrophilic Substitution
SubstituentPositionElectronic EffectInfluence on Pyrazole Ring
-CH₃N1Electron-donating (Inductive)Activating
-CH₂CH₃C5Electron-donating (Inductive)Activating
-COOHC4Electron-withdrawing (Inductive & Resonance)Deactivating

Mentioned Chemical Compounds

Table 4: List of Chemical Compounds
Compound NameChemical Formula
This compoundC₇H₁₀N₂O₂
Sulfuric acidH₂SO₄
Tosic acidC₇H₈O₃S
MethanolCH₃OH
EthanolC₂H₅OH
IsopropanolC₃H₈O
Methyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateC₈H₁₂N₂O₂
Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateC₉H₁₄N₂O₂
Isopropyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylateC₁₀H₁₆N₂O₂
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)C₈H₁₇N₃
AmmoniaNH₃
AnilineC₆H₅NH₂
PiperidineC₅H₁₁N
5-Ethyl-1-methyl-1H-pyrazole-4-carboxamideC₇H₁₁N₃O
5-Ethyl-N-phenyl-1-methyl-1H-pyrazole-4-carboxamideC₁₃H₁₅N₃O
(5-Ethyl-1-methyl-1H-pyrazol-4-yl)(piperdin-1-yl)methanoneC₁₂H₁₉N₃O
Thionyl chlorideSOCl₂
Oxalyl chlorideC₂Cl₂O₂
5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chlorideC₇H₉ClN₂O
HydrazineN₂H₄
Pyrazolo[3,4-d]pyridazinoneC₅H₄N₄O
Hydrogen peroxideH₂O₂
Hydrochloric acidHCl

Nucleophilic Substitution Reactions (e.g., of Halogenated Analogues)

The pyrazole ring is characterized as a π-excessive heteroaromatic system. This electronic nature generally renders the ring susceptible to electrophilic attack, particularly at the C4 position, while making it poorly reactive towards nucleophiles. chim.it Nucleophilic attack, when it occurs, preferentially targets the C3 and C5 positions. chim.it The reactivity of the pyrazole core can, however, be significantly altered by the introduction of substituents. The presence of strong electron-withdrawing groups can decrease the electron density of the ring, thereby making it more amenable to nucleophilic substitution reactions. chim.it

For derivatives of this compound, nucleophilic substitution is most practically studied on halogenated analogues, such as 5-bromo- or 5-chloro-1-methyl-1H-pyrazole-4-carboxylates. In these substrates, the halogen atom at an electron-deficient carbon (C5) can act as a leaving group. While specific studies on the halogenated form of this compound are not extensively detailed, the principles can be inferred from related pyrazole structures. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the activating effect of the pyrazole nitrogen atoms and often an adjacent electron-withdrawing group like the carboxylate.

Table 1: Nucleophilic Substitution Reactions on a Halogenated Pyrazole Analogue

Substrate Nucleophile Product Reaction Type
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Amines, Alkoxides Ethyl 5-amino/alkoxy-1-methyl-1H-pyrazole-4-carboxylate SNAr

Cross-Coupling Methodologies at Pyrazole C-H Bonds

While direct functionalization of C-H bonds is a significant area of modern organic synthesis, a more established and widely documented strategy for the functionalization of pyrazoles involves cross-coupling reactions with halogenated precursors. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for forming carbon-carbon bonds and has been successfully applied to pyrazole systems. wikipedia.org

Studies on halogenated aminopyrazoles have demonstrated the efficacy of this method. For instance, the coupling of brominated pyrazoles with various aryl, heteroaryl, and styryl boronic acids proceeds efficiently. researchgate.netnih.gov In a direct comparison of halogenated pyrazoles, bromo and chloro derivatives were found to be superior to iodo-pyrazoles, as they showed a reduced tendency for a competing dehalogenation side reaction. nih.gov This methodology allows for the introduction of diverse substituents onto the pyrazole core. For an analogue like ethyl 4-bromo-1H-pyrazole-5-carboxylate, the reaction with phenylboronic acid under typical Suzuki-Miyaura conditions yields the corresponding 4-phenyl-substituted product in high yield. researchgate.net

Another important cross-coupling reaction is the Chan-Lam coupling, which forms carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction couples an N-H or O-H containing compound with a boronic acid. organic-chemistry.org For N-unsubstituted pyrazoles, this provides an effective route for N-arylation at room temperature, often using copper(II) acetate as the catalyst. nih.govresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyrazole Analogues

Pyrazole Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Ethyl 4-bromo-1H-pyrazole-5-carboxylate Phenylboronic acid Pd catalyst, base Ethyl 4-phenyl-1H-pyrazole-5-carboxylate 93% researchgate.net
4-Bromo aminopyrazoles Styryl boronic acids XPhos Pd G2 (E)-4-Styryl aminopyrazoles - researchgate.net
N-H Pyrazole Aryl boronic acid Cu(OAc)2, Triethylamine, Air N-Aryl pyrazole Moderate to Excellent researchgate.netasianpubs.org

Structure-Reactivity Relationship of this compound and its Derivatives

The chemical reactivity of this compound is dictated by the interplay of the electronic and steric properties of its substituents and the inherent nature of the pyrazole ring.

Electronic Effects: The pyrazole ring itself is aromatic and π-excessive. chim.it The substituents on the ring modulate its electron density and reactivity.

N1-Methyl Group: This group is electron-donating through an inductive effect. It also resolves the issue of tautomerism present in N-unsubstituted pyrazoles, leading to more predictable regiochemical outcomes in reactions.

C5-Ethyl Group: As an alkyl group, it is also weakly electron-donating, slightly increasing the electron density of the pyrazole ring.

C4-Carboxylic Acid Group: This is a powerful electron-withdrawing group. It deactivates the pyrazole ring towards electrophilic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles. chim.it Concurrently, it increases the acidity of the N-H proton in related N-unsubstituted pyrazole-4-carboxylic acids and can activate the ring towards certain nucleophilic attacks. mdpi.com

Reactivity of the Carboxylic Acid Group: The carboxylic acid functionality itself is a primary site of reactivity. It can be converted into a variety of derivatives through standard organic transformations. For instance, reaction with alcohols can form esters, and reaction with amines after activation (e.g., to an acyl chloride) can form amides. researchgate.netresearchgate.net These transformations allow for the synthesis of a wide array of derivatives with potentially diverse biological activities. nih.govmdpi.com

Table 3: Influence of Substituents on the Reactivity of the Pyrazole Core

Substituent Position Electronic Effect Impact on Reactivity
-CH3 N1 Electron-donating (inductive) Prevents tautomerism; directs substitution.
-CH2CH3 C5 Electron-donating (inductive) Slightly increases ring electron density.
-COOH C4 Electron-withdrawing (resonance/inductive) Deactivates ring to electrophilic attack; primary site for derivatization.

Based on a thorough review of the provided search results, the specific experimental data required to generate an article on "this compound," particularly concerning its advanced structural elucidation and spectroscopic analysis, is not available.

The detailed outline requires specific data from Single-Crystal X-ray Diffraction (SCXRD) for determining bond lengths, bond angles, intermolecular interactions, and crystal packing, as well as specific chemical shift and coupling pattern data from Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.

The search results contain information on related but structurally distinct compounds, such as amino, bromo, or phenyl-substituted pyrazoles, or isomers where the functional groups are at different positions. Fulfilling the request would necessitate using data from these different molecules, which would violate the strict instruction to focus solely on "this compound."

Therefore, this request cannot be completed as it would require fabricating data or presenting information on incorrect chemical compounds, which would be scientifically inaccurate and contrary to the user's explicit instructions.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The compound 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is an achiral molecule, and therefore, stereochemical analysis is not applicable. However, its structural flexibility allows for different spatial arrangements, or conformations, which can be investigated using advanced Nuclear Magnetic Resonance (NMR) techniques. The primary sources of conformational variability are the rotation around the single bonds connecting the ethyl group and the carboxylic acid group to the pyrazole (B372694) ring.

Computational studies on similarly substituted pyrazoles often employ Density Functional Theory (DFT) to calculate the energy of different conformers. iu.edu.samdpi.com These theoretical models can predict the most stable conformations, which can then be experimentally verified using NMR. For this compound, the key conformational question is the dihedral angle between the plane of the carboxylic acid group and the plane of the pyrazole ring. The presence of intramolecular hydrogen bonding or steric hindrance from the adjacent ethyl group would be the determining factors for the most stable conformation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Experimental Infrared (IR) and Raman spectra for this compound have not been found in publicly accessible databases. However, a reliable prediction of its vibrational spectrum can be made by analyzing its constituent functional groups: a carboxylic acid, an ethyl group, a methyl group, and the pyrazole core. The carboxylic acid moiety is expected to exist as a hydrogen-bonded dimer in the solid state, which significantly influences the vibrational frequencies of the O-H and C=O groups.

The IR spectrum is expected to be dominated by several key absorptions. A very broad and intense band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer is anticipated in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid should appear as a strong, sharp band around 1700 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will be present just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyrazole ring is expected to appear just above 3000 cm⁻¹. The pyrazole ring itself will exhibit several characteristic stretching vibrations (C=C, C=N, N-N) in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. Symmetric stretching vibrations of the pyrazole ring are expected to be particularly strong in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity Notes
O-H stretch (H-bonded dimer) 2500 - 3300 Strong, very broad Weak Characteristic of carboxylic acid dimers.
C-H stretch (aromatic, pyrazole) 3050 - 3150 Medium Medium
C-H stretch (aliphatic, CH₃, C₂H₅) 2850 - 2980 Strong Strong
C=O stretch (carboxylic acid) 1680 - 1710 Strong Medium Position indicates hydrogen bonding.
C=N / C=C ring stretch 1400 - 1600 Medium-Strong Strong Multiple bands expected for the pyrazole ring.
C-H bend (aliphatic) 1375 - 1465 Medium Medium
O-H bend (in-plane) 1210 - 1350 Medium, broad Weak
C-O stretch (carboxylic acid) 1210 - 1320 Strong Weak Often coupled with O-H bending.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₇H₁₀N₂O₂. This corresponds to a molecular weight of approximately 154.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise exact mass, confirming the elemental composition.

While an experimental mass spectrum is not available, a plausible fragmentation pattern under Electron Ionization (EI) can be predicted. The molecular ion peak (M⁺•) at m/z 154 would be expected. Carboxylic acids often undergo characteristic fragmentation pathways. libretexts.org A primary fragmentation would be the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 137 (M-17). Another common fragmentation is the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 109 (M-45).

Fragmentation of the substituents on the pyrazole ring is also likely. Alpha-cleavage of the ethyl group could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 139 (M-15). Loss of the entire ethyl group (•C₂H₅) would produce a significant peak at m/z 125 (M-29). Subsequent fragmentation of the pyrazole ring itself would lead to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula of Loss
154 [M]⁺• (Molecular Ion) -
139 [M - CH₃]⁺ •CH₃
137 [M - OH]⁺ •OH
125 [M - C₂H₅]⁺ •C₂H₅

Theoretical and Computational Investigations of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carboxylic Acid

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. nih.gov It is frequently employed for geometry optimization, vibrational frequency calculations, and the analysis of molecular orbitals. researchgate.net Studies on related pyrazole (B372694) compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its ethyl ester, have utilized DFT methods like B3LYP and PBE with various basis sets (e.g., TZ2P) to gain insights into their molecular and electronic properties. researchgate.netuomphysics.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on various pyrazole derivatives have calculated these values to predict their electronic behavior. For instance, the HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov In another study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the HOMO-LUMO energy gap was determined to be 4.01 eV using the PBE/TZ2P level of theory. researchgate.net Analysis of the FMOs also reveals the distribution of electron density; for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, calculations showed that orbitals contributing to HOMO-1 are located on the pyrazole ring, while LUMO+1 is composed of orbitals from the phenyl ring. uomphysics.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodReference
ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateN/AN/A4.01PBE/TZ2P researchgate.net
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-5.907-1.4494.458B3LYP/6-31G(d) nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack.

For pyrazole derivatives, MEP analysis helps identify the nucleophilic and electrophilic regions, providing insight into intermolecular interactions and chemical reactivity. nih.govnih.gov For example, in pyrazole carboxylic acids, the oxygen atoms of the carboxyl group are typically characterized by a strong negative potential, making them sites for hydrogen bonding and electrophilic interaction. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomerism of a molecule are crucial to its function and properties. Computational methods are widely used to explore conformational landscapes and study tautomeric equilibria.

Conformational analysis of pyrazole derivatives often focuses on the relative orientation of substituents attached to the pyrazole ring. In molecules containing a phenyl group, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the molecule is typically non-planar. uomphysics.net The dihedral angle between the pyrazole and phenyl rings is a key descriptor of its conformation. X-ray diffraction studies, supported by DFT calculations, have determined these angles for several related compounds, revealing significant twisting of substituents relative to the core heterocyclic ring. uomphysics.netresearchgate.net

CompoundDihedral Angle (Pyrazole Ring vs. Phenyl Ring)Reference
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid64.05° uomphysics.net
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid48.13° researchgate.net

Tautomerism is a significant feature of pyrazole chemistry. For pyrazole carboxylic acids, prototropic tautomerism can occur, involving the migration of a proton. Studies on compounds like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have shown that the hydroxy-pyrazole tautomer is predominant in both solution (DMSO-d6) and the solid state. mdpi.com Multinuclear NMR spectroscopy at low temperatures has been used experimentally to determine tautomeric equilibrium constants for 3(5)-phenylpyrazoles, with findings indicating that the 3-phenyl tautomer is generally favored. fu-berlin.de

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating parameters such as NMR chemical shifts and IR vibrational frequencies, researchers can corroborate experimental findings and make definitive structural assignments.

DFT calculations have been successfully used to predict the ¹H and ¹³C NMR spectra of pyrazole derivatives. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a strong correlation was found between the experimental chemical shifts measured in DMSO and those calculated using DFT at the B3LYP/TZ2P level, aiding in the atom-wise assignment of signals. uomphysics.net

Similarly, theoretical IR spectra are often calculated and compared with experimental FTIR data. While calculated frequencies are typically performed on gas-phase molecules and can deviate from solid-state experimental measurements due to intermolecular interactions, they provide a valuable basis for assigning vibrational modes. researchgate.net For instance, in studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the calculated C=O stretching frequency was found to be very close to the experimental value. researchgate.net For carboxylic acid derivatives, a characteristic broad band for the O-H stretching vibration is predicted and observed experimentally. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Understanding the pathways of chemical reactions is a central goal of computational chemistry. By mapping the potential energy surface, locating transition states, and calculating activation energies, theoretical studies can elucidate reaction mechanisms, rationalizing product formation and selectivity.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions, particularly in complex biological environments.

In the context of pyrazole derivatives, MD simulations are often employed to investigate their interactions with biological targets. A study on novel pyrazole-carboxamides as carbonic anhydrase inhibitors used 50-nanosecond MD simulations to analyze the stability of the compounds docked within the enzyme's active site. nih.gov The simulations revealed that the inhibitors exhibited good stability, with only minor conformational changes and fluctuations, thus validating the molecular docking results and providing a dynamic picture of the inhibitor-receptor interactions. nih.gov This type of analysis is vital for drug design, helping to predict the binding affinity and residence time of potential therapeutic agents.

Applications of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carboxylic Acid in Chemical Synthesis and Materials Science Non Biological

Role as a Key Synthetic Intermediate for Complex Molecules

Pyrazole (B372694) carboxylic acids are widely recognized as valuable intermediates in organic synthesis. The presence of multiple reaction sites—the carboxylic acid group, the pyrazole ring nitrogens, and the potential for substitution on the ring—allows for the construction of a diverse array of more complex molecular architectures. While specific examples detailing the use of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid in the synthesis of non-biological complex molecules are not prevalent in the literature, its structural motifs are found in various functional materials.

The ethyl and methyl substituents on the pyrazole ring can influence the solubility, steric hindrance, and electronic properties of the molecule, which can be strategically utilized in multi-step synthetic pathways. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReagents and ConditionsResulting Functional Group
Carboxylic AcidSOCl₂, PCl₅Acid Chloride
Carboxylic AcidR-OH, H⁺ catalystEster
Carboxylic AcidR-NH₂, coupling agentsAmide
Pyrazole RingElectrophilic substitutionSubstituted Pyrazole

Utilization as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group make this compound an excellent candidate for a ligand in coordination chemistry. These donor atoms can coordinate with metal ions to form stable complexes, leading to the creation of Metal-Organic Frameworks (MOFs) and coordination polymers with diverse topologies and functionalities.

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and connectivity of the ligand are crucial in determining the structure and properties of the resulting MOF. Pyrazole carboxylate ligands are known to form robust and porous MOFs. researchgate.net

The design of MOFs using pyrazole carboxylate ligands is guided by several principles. The choice of the metal ion influences the coordination geometry and the dimensionality of the framework. The substituents on the pyrazole ring, such as the ethyl and methyl groups in this compound, can be used to tune the pore size, shape, and surface chemistry of the MOF. These groups can also introduce chirality or enhance the framework's stability. The flexibility or rigidity of the ligand also plays a critical role in the final structure of the MOF. researchgate.net

MOFs derived from pyrazole carboxylate ligands often exhibit permanent porosity, making them promising materials for gas storage and separation. The porosity arises from the voids created by the arrangement of the metal nodes and organic linkers. The nature of the substituents on the pyrazole ring can impact the gas adsorption properties by altering the interactions between the gas molecules and the framework. For instance, the ethyl and methyl groups could enhance the affinity for certain hydrocarbons through van der Waals interactions. While specific data for MOFs from this compound is not available, studies on related pyrazole-based MOFs have demonstrated their potential in selective gas uptake.

Table 2: Gas Adsorption Properties of Representative Pyrazole-Based MOFs

MOF MaterialLigandMetal IonSurface Area (m²/g)Gas Uptake (e.g., CO₂)
[Zn₂(L)₂(dabco)]H₂L = pyrazole-3,5-dicarboxylic acidZn²⁺~1200High selectivity for CO₂ over N₂
[Cu(L)]HL = 4-(1H-pyrazol-4-yl)benzoic acidCu²⁺~850Moderate H₂ uptake

This table presents data for related pyrazole-based MOFs to illustrate the potential properties and is not specific to MOFs derived from this compound.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Pyrazole carboxylic acids are effective ligands for the synthesis of one-, two-, and three-dimensional coordination polymers. The reaction of copper(II) monocarboxylates with pyrazole, for example, can yield a variety of structures, from discrete polynuclear complexes to extended coordination polymers. rsc.org The specific structure is often influenced by reaction conditions such as the solvent, temperature, and the nature of the substituents on the pyrazole ring. The ethyl and methyl groups in this compound would be expected to influence the packing and dimensionality of the resulting coordination polymers.

Formation of Metal-Organic Frameworks (MOFs)

Potential in Polymer and Coating Science

While direct applications of this compound in polymer and coating science are not well-documented, its chemical structure suggests several potential uses. The carboxylic acid group can be used to incorporate the pyrazole moiety into polymer backbones through esterification or amidation reactions. This could lead to the development of specialty polymers with enhanced thermal stability, flame retardancy, or metal-chelating properties, owing to the presence of the pyrazole ring.

In the field of coatings, this compound could be used as a monomer or an additive. As a monomer, it could be polymerized to form functional coatings. As an additive, it could act as a corrosion inhibitor for metal surfaces due to the ability of the pyrazole nitrogen atoms to coordinate with metal ions, forming a protective layer. Further research is needed to explore and validate these potential applications.

Reagent in Advanced Analytical Methodologies

While specific, detailed research on the application of this compound as a reagent in advanced analytical methodologies is not extensively documented in publicly available literature, its structural features suggest several potential uses. Its utility can be inferred from the applications of closely related pyrazole carboxylic acids and their derivatives. These compounds are utilized in various analytical techniques, including chromatography and spectroscopy, often serving as reference standards or derivatizing agents to enhance detection and separation.

Chromatographic Applications

In high-performance liquid chromatography (HPLC), pyrazole carboxylic acids and their esters are analyzed, and can potentially serve as components of the mobile phase or as standards for method development. For instance, the separation of analogous compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved using reverse-phase HPLC. sielc.com The conditions for such separations typically involve a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For mass spectrometry (MS) compatible applications, formic acid is preferred. sielc.com

A typical HPLC method for a related pyrazole ester is detailed in the table below. While this data is for a different molecule, it provides a starting point for developing a method for this compound.

Table 1: Illustrative HPLC Parameters for a Structurally Similar Pyrazole Compound

Parameter Condition
Compound Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV or Mass Spectrometry

This data is for a structurally related compound and serves as an example.

Spectroscopic Analysis

In mass spectrometry, the molecular weight and fragmentation pattern are key identifiers. For instance, the mass spectrum of ethyl 5-amino-1-methylpyrazole-4-carboxylate shows a molecular ion peak corresponding to its molecular weight. nist.gov This technique is crucial for confirming the identity and purity of the compound when used as a reference material.

Table 2: Spectroscopic Data for a Structurally Similar Pyrazole Compound

Analytical Technique Compound Key Observations
Mass Spectrometry (Electron Ionization) Ethyl 5-amino-1-methylpyrazole-4-carboxylate Molecular Weight: 169.1811 nist.gov
¹H NMR 5-Methyl-1H-pyrazole-3-carboxylic acid Provides information on the chemical environment of protons.
¹³C NMR 5-Methyl-1H-pyrazole-3-carboxylic acid Provides information on the carbon framework of the molecule.

This data is for structurally related compounds and is for illustrative purposes.

Use as a Reference Standard

A related isomer, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, is utilized as a standard reference material in chromatography and spectroscopy. chemimpex.com This suggests a potential application for this compound in a similar capacity. As a reference standard, it would be used to calibrate analytical instruments, validate analytical methods, and quantify the presence of the compound or its metabolites in various samples. The purity of the standard is critical for these applications and is typically confirmed by techniques like NMR. chemimpex.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, offering high-resolution separation for purity assessment and the isolation of the compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of pyrazole (B372694) carboxylic acid derivatives due to its efficiency in separating polar and nonpolar compounds. sielc.com For this compound, a C18 column is typically the stationary phase of choice, providing a nonpolar surface for interaction.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to control the ionization of the carboxylic acid group and ensure good peak shape. sielc.com The selection of the mobile phase composition is critical for achieving optimal separation. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis.

Detection is commonly performed using a UV detector, as the pyrazole ring and carboxylic acid group exhibit absorbance in the UV region. The specific wavelength for detection is optimized to achieve the highest sensitivity for the analyte.

A representative RP-HPLC method for a similar pyrazoline derivative utilized a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v). ijcpa.in The analysis was conducted at a flow rate of 1.0 mL/min with UV detection at 206 nm. ijcpa.in While specific parameters for this compound may vary, this provides a solid foundation for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrazole Carboxylic Acid Derivatives
ParameterCondition
ColumnC18, 5 µm particle size
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric Acid
Elution ModeIsocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 25 °C)
DetectionUV at an optimized wavelength (e.g., 230 nm)

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For GC analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose.

The derivatized analyte is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The choice of the stationary phase is critical for achieving good resolution. A nonpolar or medium-polarity column is typically used for the analysis of silylated derivatives. The separated components are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification based on the fragmentation pattern. The mass spectrum of pyrazole derivatives can provide valuable structural information.

Table 2: General GC-MS Parameters for the Analysis of Derivatized Pyrazole Carboxylic Acids
ParameterCondition
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramOptimized temperature gradient
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Titrimetric Analysis for Quantification

Titrimetric analysis, specifically acid-base titration, provides a classical and accurate method for the quantification of this compound. This method relies on the neutralization reaction between the acidic carboxylic group of the analyte and a standardized strong base.

The procedure typically involves dissolving a precisely weighed amount of the compound in a suitable solvent, which can be water if the compound is sufficiently soluble, or an organic solvent like ethanol (B145695) or a mixture of solvents. A strong base of known concentration, most commonly sodium hydroxide (B78521) (NaOH), is used as the titrant.

The endpoint of the titration, which corresponds to the equivalence point where the moles of the base are stoichiometrically equal to the moles of the acid, can be determined using a colorimetric indicator or by monitoring the pH change with a pH meter (potentiometric titration). researchgate.net For a weak acid like a carboxylic acid, phenolphthalein (B1677637) is a common choice for an indicator as its color change occurs in the appropriate pH range. In potentiometric titration, the endpoint is identified as the point of the steepest change in the titration curve (pH versus titrant volume).

The concentration of the this compound can then be calculated based on the volume and concentration of the titrant used and the initial mass of the sample.

Table 3: Key Aspects of Titrimetric Analysis for this compound
ParameterDescription
AnalyteThis compound
TitrantStandardized solution of a strong base (e.g., 0.1 M NaOH)
SolventWater, ethanol, or a suitable solvent mixture
Endpoint DetectionColorimetric indicator (e.g., phenolphthalein) or potentiometric measurement

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical and molecular formula. For this compound, with the molecular formula C₇H₁₀N₂O₂, elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). hpc-standards.us

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The combustion products, which include carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The oxygen content is usually determined by pyrolysis in the absence of oxygen.

The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed chemical structure and the purity of the compound.

Table 4: Elemental Composition of this compound (C₇H₁₀N₂O₂)
ElementAtomic MassNumber of AtomsTotal MassTheoretical Mass Percentage (%)
Carbon (C)12.011784.07754.53
Hydrogen (H)1.0081010.0806.54
Nitrogen (N)14.007228.01418.18
Oxygen (O)15.999231.99820.75
Total 154.169 100.00

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of polysubstituted pyrazoles are well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, specific, high-yield routes to 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid are not extensively documented. mdpi.comnih.gov Future research should focus on developing optimized and efficient synthetic pathways.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could offer a more streamlined and atom-economical approach. sid.ir A potential strategy could involve the reaction of an appropriate β-keto ester, an orthoformate, and methylhydrazine, followed by selective hydrolysis.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reusable catalysts (such as nano-catalysts or magnetic ionic liquids), and energy-efficient conditions (like microwave irradiation) would be a significant advancement. sid.irresearchgate.net

Regioselective Strategies: A persistent challenge in pyrazole (B372694) synthesis is controlling regioselectivity. nih.gov Research into novel directing groups or catalysts that ensure the desired substitution pattern for this compound would be highly valuable.

A comparative data table of potential synthetic approaches is presented below.

Synthesis ApproachPotential AdvantagesKey Research Challenge
Optimized Cyclocondensation Well-understood mechanism, accessible starting materials.Improving regioselectivity and yield for the target isomer.
Multicomponent Reactions High atom economy, reduced waste, simplified procedures.Identifying the optimal combination of reactants and catalysts. sid.ir
Flow Chemistry Enhanced safety, scalability, and process control.Adapting and optimizing reaction conditions for a flow setup.
Green Synthesis Reduced environmental impact, potential for catalyst recycling.Finding effective and stable green catalysts and solvent systems. sid.ir

Exploration of New Chemical Transformations and Derivatizations

The reactivity of this compound is largely unexplored. A systematic investigation into its chemical transformations would open the door to a vast library of novel derivatives with potentially unique properties.

Future studies should target:

Carboxylic Acid Group Modifications: Standard derivatization of the carboxylic acid moiety could yield a range of functional compounds. This includes the synthesis of esters, amides, acid chlorides, and nitriles. researchgate.netdergipark.org.tr The reaction of the corresponding acid chloride with various nucleophiles like alcohols, amines, or ureas could be a fruitful area of study. dergipark.org.tr

Reactions with Organometallic Reagents: The behavior of pyrazole-3-carboxylic acid derivatives towards Grignard reagents has been shown to yield interesting products like vinyl derivatives and tertiary alcohols. niscpr.res.in Similar investigations with this compound could lead to novel molecular scaffolds.

Pyrazole Ring Functionalization: Although the pyrazole ring is generally aromatic and stable, exploring electrophilic substitution reactions could lead to the introduction of new functional groups at the C-3 position. Furthermore, more advanced techniques like electrooxidative functionalization could be explored for C-Cl, C-Br, or C-S bond formation. nih.gov

Cyclization Reactions: The carboxylic acid and adjacent pyrazole ring system could serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyridazinones, through cyclization reactions with hydrazine derivatives. dergipark.org.tr

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular properties and reactivity. eurasianjournals.com Applying these methods to this compound could accelerate its development by providing a theoretical framework for its behavior.

Key computational studies to be undertaken include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to optimize the molecular geometry and predict various properties such as electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netresearchgate.netresearchgate.net This would provide a fundamental understanding of the molecule's characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can provide insights into the molecule's reactivity, stability, and electronic transition properties. researchgate.netiaea.org

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces can predict the reactive sites for electrophilic and nucleophilic attack, guiding the design of new chemical reactions and derivatizations. researchgate.net

Molecular Docking and Dynamics Simulations: In the context of materials science, simulations could predict how the molecule interacts with metal ions or other building blocks, aiding in the design of new materials. eurasianjournals.comnih.gov

Computational MethodPredicted PropertiesPotential Application
DFT Molecular geometry, vibrational spectra, NMR shifts. researchgate.netresearchgate.netStructural confirmation and characterization.
TD-DFT UV-Vis absorption spectra. researchgate.netPredicting optical properties for materials science.
HOMO-LUMO Analysis Electronic transitions, reactivity, stability. iaea.orgGuiding synthetic transformations and predicting material properties.
MEP Mapping Sites for electrophilic/nucleophilic attack. researchgate.netRational design of new derivatization reactions.

Design of Next-Generation Functional Materials (non-biological)

The structural motifs present in this compound make it an attractive candidate as a building block for novel functional materials. The pyrazole ring and the carboxylic acid group can both act as coordination sites for metal ions.

Unexplored avenues in this area include:

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): The compound could be utilized as an organic linker to construct CPs and MOFs with various metal ions. acs.orgresearchgate.net The resulting materials could be investigated for properties such as porosity, catalysis, photoluminescence, or single-ion magnet behavior. researchgate.netresearchgate.net The specific substitution pattern of the ligand could lead to unique network topologies and functionalities.

Energetic Materials: Nitrated pyrazole derivatives are known to be a class of energetic materials with high thermal stability. nih.gov While introducing nitro groups onto this compound would be a significant synthetic challenge, it represents a potential long-term research direction.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are being explored for their use in OLEDs. nbinno.com The photoluminescent properties of metal complexes derived from this compound could be investigated for such applications.

In-depth Studies of Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry and crystal engineering. rsc.org The functional groups of this compound—the carboxylic acid (a strong hydrogen bond donor and acceptor) and the pyrazole ring (with a basic nitrogen atom)—make it an excellent candidate for such studies.

Future research should focus on:

Single Crystal X-ray Diffraction: Obtaining the crystal structure of the compound is a crucial first step. This would reveal its solid-state conformation and the primary intermolecular interactions, such as hydrogen-bonded dimers formed through the carboxylic acid groups. tandfonline.commdpi.com

Co-crystallization Studies: Exploring the formation of co-crystals with other molecules (co-formers) could lead to the creation of new solid forms with tailored physical properties. The pyrazole nitrogen and the carboxylic acid group provide sites for diverse hydrogen bonding interactions.

Analysis of Supramolecular Motifs: A detailed analysis of the crystal packing could reveal common supramolecular motifs like dimers, catemers, or more complex assemblies. researchgate.net Understanding these motifs is fundamental to the rational design of crystalline materials.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular contacts in the crystal structure, providing deeper insight into the forces that govern the self-assembly process. mdpi.comconicet.gov.ar

Q & A

Q. What are the established synthetic routes for 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted β-ketoesters with hydrazines. For example, ethyl acetoacetate derivatives react with methylhydrazine to form pyrazole esters, which are hydrolyzed to the carboxylic acid (e.g., using NaOH/EtOH followed by acidification). Key parameters include:

  • Solvent choice : DMF or ethanol for cyclocondensation .
  • Temperature : 50–80°C for cyclization; reflux for hydrolysis .
  • Catalysts : NaN₃ or DMF-DMA for regioselectivity .

Q. Example Table: Reaction Optimization

StepConditionsYield (%)Reference
CyclizationDMF, 80°C, 3h75
HydrolysisNaOH/EtOH, reflux, 6h85

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR/NMR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretches). ¹H NMR shows ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 3.8 ppm, singlet) groups .
  • X-ray crystallography : Resolves substituent positions (e.g., ethyl at C5, methyl at N1) and hydrogen bonding in the crystal lattice .

Q. How is the compound screened for initial biological activity?

  • In vitro assays : Test analgesic/anti-inflammatory activity via carrageenan-induced paw edema (rodent models).
  • Dose-response : 10–100 mg/kg doses; compare with standard drugs (e.g., indomethacin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C3/C5) affect bioactivity?

  • Methylsulfanyl at C3 : Enhances analgesic potency (ED₅₀ 12 mg/kg vs. 25 mg/kg for parent compound) .
  • Electron-withdrawing groups (Cl, NO₂) : Increase metabolic stability but may reduce solubility .

Q. Table: Structure-Activity Relationships (SAR)

SubstituentPositionActivity TrendReference
-ClC3↑ Anti-inflammatory
-NO₂C4↓ Solubility, ↑ IC₅₀

Q. What computational methods predict the compound’s reactivity and interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d); analyze frontier orbitals (HOMO-LUMO) for charge transfer .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .

Q. How does crystallographic data resolve ambiguities in molecular conformation?

  • Torsion angles : Ethyl group orientation (C5) affects packing efficiency.
  • Hydrogen bonds : Carboxylic acid dimers stabilize the crystal structure, influencing solubility .

Q. How to address contradictions in synthetic yields reported across studies?

  • Variable factors : Impurity of starting materials, solvent polarity, or inadequate drying.
  • Mitigation : Validate purity via elemental analysis; replicate conditions from high-yield protocols (e.g., ’s DMF-based method) .

Q. What strategies optimize reaction scalability for multi-gram synthesis?

  • Catalyst loading : Reduce NaN₃ from 1.5 eq. to 0.5 eq. with prolonged stirring .
  • Workup : Replace column chromatography with recrystallization (ethanol/water) .

Methodological Guidance

  • Synthetic troubleshooting : If cyclization fails, check hydrazine purity or try microwave-assisted synthesis (20 min, 100°C) .
  • Data interpretation : Overlap in NMR peaks? Use 2D experiments (HSQC, HMBC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.